molecular formula C17H16O5 B1148985 (S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one CAS No. 113981-49-0

(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one

Cat. No. B1148985
CAS RN: 113981-49-0
M. Wt: 300.30594
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one, also known as 5-hydroxy-7,8-dimethoxyflavone, is a flavonoid compound that is found in a variety of plant species. It has been studied for its antioxidant, anti-inflammatory, and anti-cancer activities. This compound has also been studied for its potential applications in the pharmaceutical and food industries.

Scientific Research Applications

Plant Interactions with the Environment

Flavonoids like 5-hydroxy-7,8-dimethoxyflavanone play a crucial role in plants’ interactions with their environment. They are involved in various biological activities, including the plant’s reactions to environmental stresses and interactions with other organisms. Their antioxidative properties are particularly significant, contributing to plant protection and resilience .

Antioxidant Properties

The compound’s strong antioxidative properties are beneficial in neutralizing free radicals, thereby protecting cells from oxidative stress. This function is not only crucial for plant health but also has potential applications in medicine, particularly in the prevention and treatment of diseases caused by oxidative damage .

Herbicidal Activity

Biological trials have demonstrated the inhibitory activity of flavonoids related to 5-hydroxy-7,8-dimethoxyflavanone against weeds such as Echinochloa crus-galli. This suggests its potential use as a natural herbicide, offering an eco-friendly alternative to chemical herbicides .

Antifungal Effects

In addition to herbicidal properties, this compound has shown antifungal effects. It could be used in developing antifungal agents or treatments, which could be particularly useful in agriculture to protect crops from fungal pathogens .

Cancer Research

A novel flavonoid closely related to 5-hydroxy-7,8-dimethoxyflavanone has been found to inhibit the efflux function of human P-glycoprotein, which is involved in cancer multi-drug resistance. This opens up possibilities for its use in cancer treatment, particularly in overcoming drug resistance in cancer cells .

Pharmacological Studies

The diverse chemical structure and variety of flavonoids, including 5-hydroxy-7,8-dimethoxyflavanone, make them subjects of pharmacological studies. They are investigated for their potential therapeutic applications, such as anti-inflammatory, anticancer, and neuroprotective effects .

Chromatographic Isolation

This compound has been successfully isolated using high-speed counter-current chromatography techniques. This application is essential in the preparative separation of complex natural products for further pharmacological study .

Synthesis and Structure-Activity Relationship

The synthesis and study of structure-activity relationships of flavonoids like 5-hydroxy-7,8-dimethoxyflavanone are crucial in medicinal chemistry. Understanding these relationships helps in designing and developing new drugs with targeted biological activities .

properties

IUPAC Name

(2S)-5-hydroxy-7,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-20-14-9-12(19)15-11(18)8-13(10-6-4-3-5-7-10)22-17(15)16(14)21-2/h3-7,9,13,19H,8H2,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGMCCIECGDASG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C(=O)C[C@H](O2)C3=CC=CC=C3)C(=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313044
Record name 7-O-Methyldihydrowogonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one

CAS RN

113981-49-0
Record name 7-O-Methyldihydrowogonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113981-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-O-Methyldihydrowogonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one
Reactant of Route 2
(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one
Reactant of Route 3
Reactant of Route 3
(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one
Reactant of Route 4
Reactant of Route 4
(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one
Reactant of Route 5
Reactant of Route 5
(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one
Reactant of Route 6
(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one

Q & A

A: 5-hydroxy-7,8-dimethoxyflavanone, also known as 7-O-methylglabranin or (S)-5-hydroxy-7,8-dimethoxy-2-phenylchroman-4-one, has the molecular formula C17H16O5 and a molecular weight of 296.3 g/mol. Key spectroscopic data includes characteristic peaks in its NMR spectra, which can be found in the literature. For a detailed analysis, refer to [, ].

A: This flavanone has been isolated from various plant species, particularly those belonging to the Polygonum, Tephrosia, Andrographis, and Glycyrrhiza genera. Notably, it has been found in Polygonum persicaria [], Uvaria scheffleri [], Andrographis paniculata [, , ], Tephrosia tinctoria [], Tarchonanthus camphoratus [], Juglans mandshurica [], and Glycyrrhiza glabra [, ].

A: Research indicates potential anti-inflammatory [], antifungal [], and cytotoxic activities []. It exhibited potent cytotoxicity against the human small cell lung cancer cell line (NCI-H187) [] and demonstrated moderate anti-leishmanial activities against Leishmania donovani [, ].

A: Studies suggest that it significantly inhibits the transcriptional activity of NF-κB in LPS/IFN-γ stimulated RAW 264.7 macrophages, a key pathway in inflammation []. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and MIP-2, as well as nitric oxide [].

A: Yes, modifications to the flavanone core structure, particularly at the 5, 7, and 8 positions, have been shown to influence its biological activity. For instance, the presence of methoxy groups at positions 7 and 8 appears crucial for its anti-inflammatory activity [, ]. Further details on SAR studies can be found in [].

A: The synthesis and accumulation of 5-hydroxy-7,8-dimethoxyflavanone and other related flavone derivatives are characteristic of the Polygonum genus []. Their presence can aid in distinguishing this genus from others within the Polygonaceae family.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.